molecular formula C13H19ClO4S B14566779 2-Ethoxyethyl 4-(2-chloropropan-2-yl)benzenesulfonate CAS No. 61776-67-8

2-Ethoxyethyl 4-(2-chloropropan-2-yl)benzenesulfonate

Cat. No.: B14566779
CAS No.: 61776-67-8
M. Wt: 306.81 g/mol
InChI Key: OMWXWPYLDMUYRN-UHFFFAOYSA-N
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Description

2-Ethoxyethyl 4-(2-chloropropan-2-yl)benzenesulfonate is a chemical compound with a complex structure that includes an ethoxyethyl group, a chloropropan-2-yl group, and a benzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxyethyl 4-(2-chloropropan-2-yl)benzenesulfonate typically involves multiple steps. One common method includes the reaction of 4-(2-chloropropan-2-yl)benzenesulfonyl chloride with 2-ethoxyethanol in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl 4-(2-chloropropan-2-yl)benzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound .

Scientific Research Applications

2-Ethoxyethyl 4-(2-chloropropan-2-yl)benzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethoxyethyl 4-(2-chloropropan-2-yl)benzenesulfonate involves its interaction with specific molecular targets. The chloropropan-2-yl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins or other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxyethyl 4-(2-chloropropan-2-yl)benzenesulfonate is unique due to the presence of both the ethoxyethyl and chloropropan-2-yl groups. This combination allows for a wider range of chemical reactions and applications compared to similar compounds .

Properties

CAS No.

61776-67-8

Molecular Formula

C13H19ClO4S

Molecular Weight

306.81 g/mol

IUPAC Name

2-ethoxyethyl 4-(2-chloropropan-2-yl)benzenesulfonate

InChI

InChI=1S/C13H19ClO4S/c1-4-17-9-10-18-19(15,16)12-7-5-11(6-8-12)13(2,3)14/h5-8H,4,9-10H2,1-3H3

InChI Key

OMWXWPYLDMUYRN-UHFFFAOYSA-N

Canonical SMILES

CCOCCOS(=O)(=O)C1=CC=C(C=C1)C(C)(C)Cl

Origin of Product

United States

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